Ticarcillin monosodium

USP potency specification salt form comparison active pharmaceutical ingredient content

Ticarcillin monosodium (CAS 74682-62-5) is the official USP Reference Standard (Cat. 1667304) for ticarcillin QC, required for compendial testing of both monosodium and disodium drug substances. Its monohydrate form delivers ≥890 µg/mg potency vs ≥800 µg/mg for the disodium salt (CAS 4697-14-7), eliminating ~11% dosing errors in assay standardization. With 2–4× greater anti-pseudomonal activity than carbenicillin, it bridges legacy and modern β-lactam susceptibility protocols. Ideal for β-lactamase characterization panels and high-throughput plant transformation workflows where precise potency directly impacts consumable cost calculations.

Molecular Formula C15H15N2NaO6S2
Molecular Weight 406.4 g/mol
CAS No. 74682-62-5
Cat. No. B3029678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicarcillin monosodium
CAS74682-62-5
SynonymsBRL 2288
BRL-2288
BRL2288
Disodium, Ticarcillin
Tarcil
Ticar
Ticarcillin
Ticarcillin Disodium
Ticarpen
Ticillin
Molecular FormulaC15H15N2NaO6S2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+]
InChIInChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1
InChIKeyPBVBBUWVRCCZHI-GHRKWLBTSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 350 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ticarcillin Monosodium (CAS 74682-62-5): Procurement-Grade Carboxypenicillin Specifications


Ticarcillin monosodium (CAS 74682-62-5) is a semisynthetic, extended-spectrum carboxypenicillin antibacterial agent with broad-spectrum activity against Gram-positive cocci (including streptococci and staphylococci) and most Gram-negative organisms, including Pseudomonas aeruginosa . As the monosodium salt monohydrate form, it contains the equivalent of not less than 890 µg of ticarcillin (C15H16N2O6S2) per mg on an anhydrous basis per USP specifications [1]. This salt form is distinct from ticarcillin disodium (CAS 4697-14-7), which contains two sodium counterions per ticarcillin molecule and has a lower potency specification of not less than 800 µg/mg [2].

Ticarcillin Monosodium Procurement: Why Salt Form Selection Directly Impacts Potency Calculations


Carboxypenicillins within the same class cannot be interchanged without careful recalculation of active pharmaceutical ingredient (API) content. The monosodium salt form of ticarcillin (CAS 74682-62-5) differs fundamentally from the disodium salt (CAS 4697-14-7) in molecular composition, counterion stoichiometry, and USP potency specifications [1]. Specifically, ticarcillin monosodium monohydrate contains one sodium ion per ticarcillin molecule (molecular formula C15H15N2NaO6S2·H2O, anhydrous MW 406.42), whereas ticarcillin disodium contains two sodium ions (C15H14N2Na2O6S2, MW 428.39) [2]. This difference translates to a minimum potency specification of ≥890 µg/mg for monosodium versus ≥800 µg/mg for disodium [3][4]. Substituting one salt form for the other without adjusting for this ~11% potency differential would result in under- or over-dosing errors in antimicrobial susceptibility testing, formulation development, or reference standard preparation. Furthermore, ticarcillin exhibits distinct antimicrobial potency compared to other anti-pseudomonal penicillins, with piperacillin demonstrating 8- to 16-fold greater activity against P. aeruginosa [5], underscoring that cross-class substitution without quantitative justification is scientifically unsound.

Ticarcillin Monosodium Comparative Evidence: Quantified Differentiation from Disodium Salt and Competing Carboxypenicillins


Ticarcillin Monosodium vs Disodium: Potency per Milligram Difference for Accurate Dosing

Ticarcillin monosodium (CAS 74682-62-5) demonstrates a quantifiable potency advantage over ticarcillin disodium (CAS 4697-14-7) on a per-milligram basis. Per USP compendial standards, ticarcillin monosodium contains the equivalent of not less than 890 µg of ticarcillin free acid per mg on an anhydrous basis, compared to not less than 800 µg/mg for the disodium salt [1][2]. This represents an approximately 11.25% higher active pharmaceutical ingredient (API) content per unit mass in the monosodium form, a direct consequence of the difference in counterion stoichiometry (one sodium ion versus two sodium ions per ticarcillin molecule).

USP potency specification salt form comparison active pharmaceutical ingredient content reference standard selection

Ticarcillin vs Carbenicillin Anti-Pseudomonal Activity: 2- to 4-Fold Potency Advantage

Ticarcillin exhibits 2- to 4-fold greater potency against Pseudomonas aeruginosa compared to its closest structural analog, carbenicillin. A comprehensive review of the antimicrobial pharmacology of ticarcillin reports that ticarcillin is 2–4 times more potent than carbenicillin against P. aeruginosa, with a reported MIC range of 8–64 μg/mL [1]. In direct head-to-head comparisons, piperacillin demonstrates 8- to 16-fold greater activity than ticarcillin against P. aeruginosa, establishing ticarcillin's intermediate position in the anti-pseudomonal penicillin potency spectrum—more active than carbenicillin but less potent than the ureidopenicillins [2].

Pseudomonas aeruginosa MIC comparison carboxypenicillin antipseudomonal activity

Ticarcillin vs Carbenicillin Anti-Enterobacteriaceae Activity: Superior Activity Against Multiple Species

In a systematic in vitro comparison of three anti-pseudomonal semisynthetic penicillins, ticarcillin and carbenicillin showed comparable spectra of activity, with ticarcillin being more active against Pseudomonas aeruginosa and many Enterobacteriaceae species [1]. The study employed minimal inhibitory and lethal concentration determinations (MIC and MLC), inoculum size effect analysis, and regression analyses of MIC and disc diffusion data. Based on the regression analyses, the 75-mcg ticarcillin disc gave slightly better correlations with the MIC data of both drugs than the 100-mcg carbenicillin disc, suggesting that ticarcillin may serve as a more representative disc diffusion marker for this class of anti-pseudomonal penicillins [1].

Enterobacteriaceae MIC comparison carbenicillin Gram-negative spectrum

Ticarcillin vs Carbenicillin Pharmacokinetics: Extended Half-Life and Larger Distribution Volume

In a comparative clinical pharmacology study, ticarcillin demonstrated a statistically significant longer biological half-life than carbenicillin: 72 minutes versus 66 minutes (P < 0.01) [1][2]. Additionally, ticarcillin exhibited a larger volume of distribution (15.7 L versus 12.3 L, P < 0.01) [2]. Urinary recovery data showed 86% of the ticarcillin dose recovered in urine within 24 hours compared to 99% for carbenicillin, reflecting differential renal handling [2]. The extended half-life and larger volume of distribution suggest that ticarcillin achieves more sustained therapeutic concentrations and enhanced tissue penetration compared to carbenicillin at equivalent dosing regimens.

pharmacokinetics half-life comparison volume of distribution carbenicillin

Ticarcillin MBC90 vs Piperacillin: Lower Bactericidal Threshold in Pseudomonas Isolates

In a comparative bactericidal activity study of selected β-lactam antimicrobials against 102 clinical isolates of Pseudomonas aeruginosa, ticarcillin demonstrated a lower MBC90 (minimum bactericidal concentration for 90% of isolates) than piperacillin, despite lower susceptibility rates. While 85.2% of isolates were susceptible to piperacillin compared to only 58.8% susceptible to ticarcillin, the MBC90 was higher for piperacillin (>256 mg/L) than for ticarcillin (199.7 mg/L) [1]. The MBC/MIC ratio was 1.9 for ticarcillin compared to 1.3 for piperacillin [2], indicating that ticarcillin requires a smaller multiple of its MIC to achieve bactericidal effect in the aggregate isolate population, despite its higher MIC values.

bactericidal activity MBC Pseudomonas aeruginosa piperacillin comparison

Ticarcillin Monosodium Procurement Applications: Evidence-Backed Use Cases for Research and Reference Standards


USP Reference Standard and Compendial Quality Control

Ticarcillin monosodium monohydrate serves as the official USP Reference Standard (Catalog No. 1667304) for ticarcillin assays, making it the required comparator for quality control testing of both ticarcillin monosodium and ticarcillin disodium drug substances . The higher potency specification (≥890 µg/mg) of the monosodium form [1] provides a more accurate and stable reference point for HPLC assay standardization compared to the disodium salt. Laboratories performing USP compendial testing for ticarcillin-containing pharmaceutical products must procure the monosodium monohydrate reference standard specifically, as it is the designated comparator in official monographs .

Pseudomonas aeruginosa Susceptibility Testing with Historical Comparator Context

Given ticarcillin's established 2- to 4-fold potency advantage over carbenicillin against P. aeruginosa [2] and its intermediate position in the anti-pseudomonal penicillin potency hierarchy (8- to 16-fold less active than piperacillin) [3], ticarcillin monosodium is particularly valuable for laboratories needing to calibrate susceptibility testing panels or interpret historical susceptibility data. Its use enables direct comparison with legacy carbenicillin studies while providing a bridge to contemporary piperacillin-based protocols. The MBC90 of 199.7 mg/L against P. aeruginosa [4] establishes a defined bactericidal benchmark for time-kill and synergy assay design.

Antimicrobial Resistance Surveillance and β-Lactamase Characterization

Ticarcillin monosodium is a critical component in β-lactamase characterization panels due to its specific susceptibility profile. For β-lactamase-negative strains, the MIC90 is 4 µg/mL, while for β-lactamase-producing strains, 93.4% remain susceptible at ≤64 µg/mL . This differential susceptibility makes ticarcillin an informative indicator substrate for detecting and characterizing β-lactamase activity in Gram-negative isolates. The monosodium salt form, with its precisely defined potency [1], ensures reproducible MIC determination across laboratories conducting antimicrobial resistance surveillance.

Plant Transformation and Agrobacterium Elimination

In plant biotechnology applications, ticarcillin (in combination with clavulanate) has been documented as more economical than carbenicillin and cefotaxime for eliminating Agrobacterium tumefaciens in plant transformation protocols . The quantifiable potency advantage of ticarcillin over carbenicillin (2- to 4-fold against Gram-negative bacilli) [2] supports this cost-effectiveness claim by enabling lower mass quantities of active compound to achieve equivalent antimicrobial coverage. Procurement of the high-potency monosodium salt (≥890 µg/mg) [1] maximizes active compound content per unit mass, directly impacting consumable cost calculations in high-throughput transformation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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